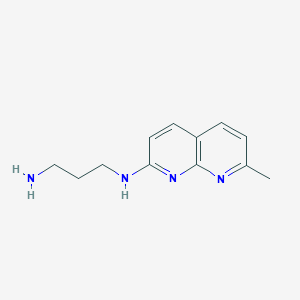
N~1~-(7-Methyl-1,8-naphthyridin-2-yl)propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(7-Methyl-1,8-naphthyridin-2-yl)propane-1,3-diamine is a heterocyclic compound that belongs to the class of 1,8-naphthyridines This compound is characterized by the presence of a naphthyridine core, which is a bicyclic structure containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(7-Methyl-1,8-naphthyridin-2-yl)propane-1,3-diamine can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) . Another approach includes the hydroamination of terminal alkynes followed by Friedländer cyclization .
Industrial Production Methods
Industrial production of 1,8-naphthyridines, including N1-(7-Methyl-1,8-naphthyridin-2-yl)propane-1,3-diamine, often involves metal-catalyzed synthesis and ring expansion reactions . These methods are designed to be efficient and scalable, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(7-Methyl-1,8-naphthyridin-2-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced naphthyridine compounds.
Applications De Recherche Scientifique
N~1~-(7-Methyl-1,8-naphthyridin-2-yl)propane-1,3-diamine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N1-(7-Methyl-1,8-naphthyridin-2-yl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s naphthyridine core allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, such as antibacterial activity by inhibiting bacterial enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Enoxacin: A 1,8-naphthyridine derivative with antibacterial properties.
Nalidixic Acid: Another antibacterial 1,8-naphthyridine derivative.
Trovafloxacin: A fluoroquinolone antibiotic related to 1,8-naphthyridines.
Uniqueness
N~1~-(7-Methyl-1,8-naphthyridin-2-yl)propane-1,3-diamine is unique due to its specific substitution pattern and the presence of a propane-1,3-diamine moiety. This structural feature distinguishes it from other 1,8-naphthyridine derivatives and contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
656826-79-8 |
|---|---|
Formule moléculaire |
C12H16N4 |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
N'-(7-methyl-1,8-naphthyridin-2-yl)propane-1,3-diamine |
InChI |
InChI=1S/C12H16N4/c1-9-3-4-10-5-6-11(14-8-2-7-13)16-12(10)15-9/h3-6H,2,7-8,13H2,1H3,(H,14,15,16) |
Clé InChI |
HIJMLJJLJLYXNY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)C=CC(=N2)NCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



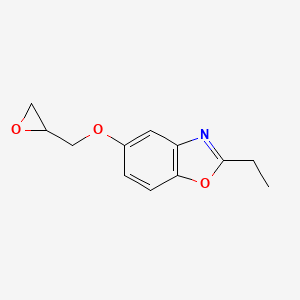
![1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12528753.png)
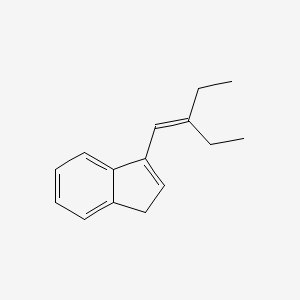
![[[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid](/img/structure/B12528766.png)
![1,3,5-Tris[(3-ethyloxetane-3-yl)methoxy]benzene](/img/structure/B12528768.png)
![2,2'-[(Oxan-4-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12528774.png)
![Dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane](/img/structure/B12528777.png)

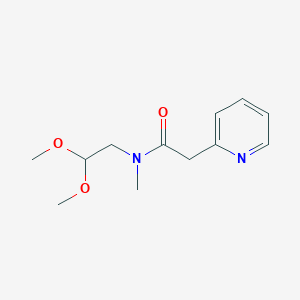

![1-[(2,5-Dimethoxyphenyl)methyl]-5-oxo-L-proline](/img/structure/B12528806.png)
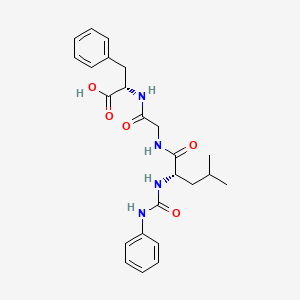
![1-Propanesulfonic acid, 3-[(2,3-dihydro-1H-inden-2-yl)amino]-](/img/structure/B12528815.png)
